4-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one
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Description
4-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been found to interact with multiple receptors . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to inhibit enzymes such as acetylcholinesterase . This inhibition can occur through competitive and non-competitive mechanisms .
Biochemical Pathways
For instance, acetylcholinesterase inhibitors can modulate acetylcholine levels, enhancing cognition functions .
Pharmacokinetics
It is known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been found to display moderate inhibitory activities in vitro .
Action Environment
The synthesis of similar compounds has been found to be influenced by factors such as temperature and ph .
Biological Activity
The compound 4-(5-{[4-(4-acetylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one is a synthetic organic molecule that combines multiple pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on diverse research findings.
Chemical Structure
The compound features several key structural components:
- Pyrrolidinone : A five-membered lactam that often exhibits biological activity.
- Oxadiazole : A heterocyclic compound known for its antimicrobial and anti-inflammatory properties.
- Piperazine : Commonly associated with psychoactive effects and used in various pharmaceuticals.
Anticonvulsant Properties
Research has indicated that compounds similar to the target molecule exhibit anticonvulsant activity. For instance, studies on related oxadiazole derivatives have shown efficacy in models of epilepsy, particularly through neurochemical modulation. A notable study demonstrated that certain oxadiazole compounds improved seizure outcomes in zebrafish models by altering neurotransmitter levels and reducing oxidative stress .
Neuroprotective Effects
The neuroprotective potential of oxadiazole-containing compounds is significant. These compounds have been shown to scavenge reactive oxygen species (ROS) and reduce neuronal damage in various models of oxidative stress. The neurochemical profiling of these compounds suggests they can enhance levels of neurosteroids and modulate neurotransmitter systems, which may contribute to their protective effects against neurodegeneration .
Antimicrobial Activity
Compounds featuring the oxadiazole moiety are often evaluated for antimicrobial properties. Research indicates that derivatives can inhibit bacterial growth and exhibit enzyme inhibitory activities against targets like acetylcholinesterase (AChE) and urease. This suggests potential applications in treating infections or as adjuncts in neurological disorders where infection is a concern .
The biological activity of the compound can be attributed to several mechanisms:
- Modulation of Neurotransmitter Systems : By influencing levels of serotonin, dopamine, and GABA, the compound may exert both anticonvulsant and mood-stabilizing effects.
- Oxidative Stress Reduction : The ability to scavenge ROS contributes to its neuroprotective profile, potentially mitigating damage in conditions like epilepsy and neurodegenerative diseases.
- Enzyme Inhibition : Inhibition of key enzymes involved in neurotransmitter metabolism or bacterial growth can enhance therapeutic efficacy.
Case Studies
- Zebrafish Model for Epilepsy : In a controlled study using pentylenetetrazole (PTZ)-induced seizures in zebrafish, the administration of similar oxadiazole derivatives led to significant reductions in seizure duration and frequency. This was linked to alterations in neurotransmitter dynamics and oxidative stress markers .
- Antibacterial Screening : A series of synthesized piperazine derivatives were screened for antibacterial activity against common pathogens. The results indicated that certain modifications increased potency against Gram-positive bacteria, highlighting the potential for developing new antibiotics from this scaffold .
Data Tables
Property | Value/Description |
---|---|
Molecular Weight | 541.6 g/mol |
Structural Features | Pyrrolidinone, Oxadiazole, Piperazine |
Anticonvulsant Activity | Effective in PTZ-induced seizure models |
Neuroprotective Mechanism | ROS scavenging, neurotransmitter modulation |
Antimicrobial Activity | Active against various bacterial strains |
Properties
IUPAC Name |
4-[5-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-18(31)19-7-9-21(10-8-19)29-13-11-28(12-14-29)17-23-26-25(27-33-23)20-15-24(32)30(16-20)22-5-3-2-4-6-22/h2-10,20H,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABCMOUDDHVTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NO3)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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